![molecular formula C26H38N2O3 B11557166 1-[4-(Decyloxy)phenyl]-3-[2-(2-methylphenoxy)ethyl]urea](/img/structure/B11557166.png)
1-[4-(Decyloxy)phenyl]-3-[2-(2-methylphenoxy)ethyl]urea
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Overview
Description
1-[4-(Decyloxy)phenyl]-3-[2-(2-methylphenoxy)ethyl]urea is an organic compound with the molecular formula C26H38N2O3 It is a urea derivative characterized by the presence of a decyloxyphenyl group and a methylphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Decyloxy)phenyl]-3-[2-(2-methylphenoxy)ethyl]urea typically involves the reaction of 4-(decyloxy)aniline with 2-(2-methylphenoxy)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Decyloxy)phenyl]-3-[2-(2-methylphenoxy)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-[4-(Decyloxy)phenyl]-3-[2-(2-methylphenoxy)ethyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Decyloxy)phenyl]-3-[2-(2-methylphenoxy)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Decyloxy)phenyl]-3-[2-(4-methoxyphenoxy)ethyl]urea
- 1-[4-(Decyloxy)phenyl]-3-[2-(3-methoxyphenoxy)ethyl]urea
Uniqueness
1-[4-(Decyloxy)phenyl]-3-[2-(2-methylphenoxy)ethyl]urea is unique due to the presence of the 2-methylphenoxyethyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C26H38N2O3 |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
1-(4-decoxyphenyl)-3-[2-(2-methylphenoxy)ethyl]urea |
InChI |
InChI=1S/C26H38N2O3/c1-3-4-5-6-7-8-9-12-20-30-24-17-15-23(16-18-24)28-26(29)27-19-21-31-25-14-11-10-13-22(25)2/h10-11,13-18H,3-9,12,19-21H2,1-2H3,(H2,27,28,29) |
InChI Key |
PIGOEJFQUHQHTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NCCOC2=CC=CC=C2C |
Origin of Product |
United States |
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